2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
2-(2-hydroxy-2-phenylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4/c27-19(16-9-3-1-4-10-16)15-26-22(17-11-5-2-6-12-17)21-23(28)18-13-7-8-14-20(18)30-24(21)25(26)29/h1-14,19,22,27H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUICVCDQRSOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2CC(C4=CC=CC=C4)O)OC5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family and has garnered interest due to its potential biological activities. This article reviews the pharmacological properties, including anti-inflammatory and antimicrobial activities, along with relevant case studies and research findings.
- Molecular Formula : C25H18ClNO4
- Molar Mass : 431.87 g/mol
- Density : 1.46 g/cm³ (predicted)
- Boiling Point : 684.3 °C (predicted)
- pKa : 13.68 (predicted)
Antimicrobial Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, comparable to established antibiotics like gentamicin .
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Inhibition observed |
| Pseudomonas aeruginosa | Inhibition observed |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were evaluated through in vitro studies on human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, when treated with varying concentrations of the compound .
Key Findings:
- Compounds derived from this class inhibited PBMC proliferation significantly.
- The strongest inhibition was observed at higher concentrations (100 µg/mL), achieving up to 85% inhibition in some derivatives .
Study on Cytotoxicity
A recent study focused on the cytotoxic effects of newly synthesized pyrrole derivatives on tumor and non-tumor cell lines. The compound demonstrated selective cytotoxicity against human melanoma cells with a selectivity index (SI) of 3.83, indicating a promising therapeutic profile for cancer treatment .
Comparative Analysis with Reference Drugs
In comparative studies against ibuprofen as a reference anti-inflammatory drug, derivatives showed superior inhibition rates at certain concentrations. For example, derivative compounds displayed up to 77% inhibition in PBMC proliferation compared to ibuprofen's maximum of 39% at similar doses .
Scientific Research Applications
Synthetic Applications
Recent studies have demonstrated efficient synthetic procedures for producing libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using multicomponent reactions. One notable method involves the interaction of simple reagents under mild conditions, yielding high-purity products suitable for further functionalization. This approach allows for the rapid construction of drug-like compounds with diverse substituents, facilitating drug discovery efforts .
Pharmacological Potential
The incorporation of the chromeno-pyrrole scaffold into medicinal chemistry has led to compounds with significant biological activity. Research indicates that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones exhibit promising anti-inflammatory and anticancer properties. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Studies
- Anti-Cancer Activity : A study explored the cytotoxic effects of synthesized 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones on human cancer cell lines. The results indicated that specific derivatives displayed IC50 values in the micromolar range, suggesting potent anti-cancer activity .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of these compounds. In vitro assays demonstrated that certain derivatives significantly reduced the production of pro-inflammatory cytokines in activated macrophages .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., hydroxyethyl and phenyl groups) via characteristic shifts (e.g., δ 5.2–5.8 ppm for dihydrochromeno protons) .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Advanced Consideration
X-ray crystallography resolves stereochemical ambiguities, particularly for chiral centers in the dihydrochromeno-pyrrole core . Pair with DFT calculations to validate electronic environments .
How should researchers design initial biological activity screening protocols?
Q. Basic Research Focus
- Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The hydroxyethyl group may enhance membrane penetration .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values. Compare with non-cancerous cells (e.g., HEK293) for selectivity .
Advanced Consideration
Leverage high-throughput screening (HTS) with fluorescence-based assays to evaluate kinase inhibition (e.g., EGFR, VEGFR) linked to anticancer activity .
What reaction mechanisms govern the compound’s key transformations?
Q. Advanced Research Focus
- Nucleophilic Attack : The hydroxyethyl group participates in ring-opening reactions via nucleophilic attack at the pyrrole C3 position, forming intermediates for derivatization .
- Electrophilic Substitution : Aromatic rings undergo halogenation or nitration under acidic conditions, guided by directing effects of methoxy/hydroxy groups .
How can contradictory bioactivity data across studies be resolved?
Q. Advanced Research Focus
- Substituent Effects : Compare derivatives with varying substituents (e.g., chloro vs. methoxy) to isolate structure-activity relationships (SAR). For example, electron-withdrawing groups enhance antibacterial but reduce anticancer activity .
- Assay Conditions : Standardize protocols (e.g., serum concentration in cell cultures) to minimize variability .
What computational approaches predict biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or topoisomerase II. The dihydrochromeno core shows affinity for hydrophobic binding pockets .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors from hydroxy groups) using Schrödinger’s Phase .
How can derivatives be synthesized to enhance bioactivity?
Q. Basic Research Focus
- Side-Chain Modifications : Replace the hydroxyethyl group with morpholinopropyl to improve solubility and bioavailability .
- Heterocycle Fusion : Introduce thiazole or pyrazole rings via post-synthetic cyclization to diversify bioactivity .
What strategies improve pharmacokinetic properties?
Q. Advanced Research Focus
- Prodrug Design : Acetylate phenolic -OH groups to enhance metabolic stability .
- Lipophilicity Adjustment : Introduce methyl or fluorine substituents to optimize logP values (target range: 2–4) .
How is thermal stability assessed for storage and formulation?
Q. Basic Research Focus
- DSC/TGA : Determine decomposition temperatures (typically >200°C) and identify hygroscopicity risks .
What methodologies evaluate multi-target effects (polypharmacology)?
Q. Advanced Research Focus
- Network Pharmacology : Map compound interactions with protein networks (e.g., STRING database) to predict off-target effects .
- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
